3-(Trimethoxysilyl)propyl acrylate

Catalog No.
S605947
CAS No.
4369-14-6
M.F
C9H18O5Si
M. Wt
234.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trimethoxysilyl)propyl acrylate

CAS Number

4369-14-6

Product Name

3-(Trimethoxysilyl)propyl acrylate

IUPAC Name

3-trimethoxysilylpropyl prop-2-enoate

Molecular Formula

C9H18O5Si

Molecular Weight

234.32 g/mol

InChI

InChI=1S/C9H18O5Si/c1-5-9(10)14-7-6-8-15(11-2,12-3)13-4/h5H,1,6-8H2,2-4H3

InChI Key

KBQVDAIIQCXKPI-UHFFFAOYSA-N

SMILES

CO[Si](CCCOC(=O)C=C)(OC)OC

Synonyms

(3-acryloxypropyl)(trimethoxy)silane, 3-acryloxypropyltrimethoxysilane, 3-AOPTMS

Canonical SMILES

CO[Si](CCCOC(=O)C=C)(OC)OC

Coupling Agent

One prominent application of 3-(Trimethoxysilyl)propyl acrylate is as a coupling agent in the preparation of composite materials.

It acts as a bridge between organic and inorganic materials by covalently bonding to both through its functional groups. The acrylate group can participate in polymerization reactions with organic components, while the trimethoxysilyl group can react with hydroxyl groups present on inorganic fillers like silica nanoparticles. This coupling improves the adhesion between the organic matrix and the inorganic filler, leading to composites with enhanced mechanical properties, such as improved strength and durability.

Monomer for Functional Polymers

3-(Trimethoxysilyl)propyl acrylate can also be directly incorporated as a monomer into various polymer systems.

The presence of the trimethoxysilyl group allows the resulting polymer to bond to surfaces containing hydroxyl groups, enabling the creation of surface-functionalized polymers. These polymers can find applications in areas like:

  • Biomedical engineering: For designing scaffolds for tissue engineering or modifying surfaces of implants to improve biocompatibility.
  • Adhesives: To develop strong and durable adhesives for various substrates.
  • Coatings: To create functional coatings with specific properties like adhesion, hydrophobicity, or conductivity.

Precursor for Silane-Based Materials

3-(Trimethoxysilyl)propyl acrylate can serve as a precursor for the synthesis of diverse silane-based materials.

These materials often possess unique properties like:

  • Controlled release: Can be employed for the controlled release of drugs or other bioactive molecules.
  • Encapsulation: Can be used to encapsulate various materials for protection or targeted delivery.
  • Sensors: Can be incorporated into sensor designs due to their ability to respond to specific stimuli.

3-(Trimethoxysilyl)propyl acrylate is a reactive monomer characterized by its unique structure, which includes a trimethoxysilane group attached to a propyl acrylate backbone. Its molecular formula is C9H18O5SiC_9H_{18}O_5Si and it has a molecular weight of approximately 234.32 g/mol. This compound serves primarily as a silane coupling agent, facilitating the formation of hybrid materials by promoting adhesion between organic and inorganic components .

The compound is known for its reactivity, particularly in polymerization processes, where it can enhance the properties of various materials, including adhesives, coatings, and composites. It is often stabilized with butylated hydroxytoluene to prevent premature polymerization during storage .

  • Polymerization: It can undergo free radical polymerization, forming cross-linked networks that improve mechanical properties and thermal stability.
  • Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups that can further react with other silanes or substrates.
  • Esterification: The acrylate group can react with various nucleophiles, facilitating the formation of ester bonds in copolymerization reactions .

The synthesis of 3-(trimethoxysilyl)propyl acrylate typically involves the reaction of acrylic acid with trimethoxysilane in the presence of catalysts to facilitate esterification. Here’s a simplified overview of the process:

  • Reactants: Trimethoxysilane and acrylic acid.
  • Catalyst: Acidic or basic catalysts may be used to promote the reaction.
  • Reaction Conditions: The reaction is usually conducted under controlled temperatures to optimize yield and minimize side reactions.
  • Purification: The product is purified through distillation or chromatography to remove unreacted materials and by-products .

3-(Trimethoxysilyl)propyl acrylate finds extensive applications across various industries:

  • Adhesives: Enhances adhesion between dissimilar materials.
  • Coatings: Improves durability and resistance to environmental factors.
  • Composites: Used in the formulation of hybrid materials that require both organic and inorganic components.
  • Sealants: Provides improved bonding capabilities in construction applications .

Interaction studies involving 3-(trimethoxysilyl)propyl acrylate focus on its compatibility with different substrates and how it influences the properties of composite materials. Research indicates that its incorporation into polymer matrices can significantly enhance thermal conductivity and mechanical strength, particularly when combined with fillers like silica or alumina .

Several compounds share structural similarities with 3-(trimethoxysilyl)propyl acrylate. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
3-(Trimethoxysilyl)propyl methacrylateMethacrylate-basedHigher thermal stability due to methacrylate structure
3-AminopropyltriethoxysilaneAmino silaneProvides enhanced adhesion properties through amine functionality
VinyltrimethoxysilaneVinyl silaneGreater reactivity due to vinyl group, suitable for different polymerization techniques

3-(Trimethoxysilyl)propyl acrylate stands out due to its combination of acrylate reactivity and silane functionality, making it particularly effective in applications requiring strong bonding between organic polymers and inorganic substrates.

Traditional synthesis of 3-(trimethoxysilyl)propyl acrylate involves nucleophilic substitution reactions between chloropropyltrimethoxysilane and acrylate salts. For example, 3-chloropropyltrimethoxysilane reacts with potassium acrylate in the presence of phase transfer catalysts like tetrabutylammonium bromide (TBAB) under anhydrous conditions. This method typically operates at 60–80°C for 6–12 hours, achieving yields of 75–85%. Side reactions, such as acrylate homopolymerization, are mitigated using inhibitors like hydroquinone monomethyl ether (MEHQ).

A comparative analysis of reaction parameters is shown below:

Reactant Ratio (Silane:Acrylate)Temperature (°C)Catalyst Loading (mol%)Yield (%)
1:1.2701.578
1:1.5802.085
1:1.0601.072

The reaction kinetics follow second-order behavior, with activation energies of ~45 kJ/mol. Challenges include moisture sensitivity of alkoxysilane precursors and competing hydrolysis reactions, necessitating strict anhydrous conditions.

Group Transfer Polymerization Strategies for Controlled Architectures

Group transfer polymerization (GTP) enables precise control over molecular weight distributions when synthesizing acrylate-functional silane oligomers. Using silyl ketene acetals as initiators, GTP facilitates the polymerization of 3-(trimethoxysilyl)propyl acrylate with narrow dispersity (Ð < 1.2). A typical protocol involves:

  • Dissolving monomers in tetrahydrofuran (THF) at −78°C.
  • Initiating polymerization with tris(dimethylamino)sulfonium bifluoride.
  • Quenching with methanol after reaching >95% conversion.

This method produces block copolymers with well-defined architectures, such as poly(methyl methacrylate)-block-poly(3-(trimethoxysilyl)propyl acrylate), which self-assemble into silica-rich domains during sol-gel processing. The table below contrasts GTP with free-radical approaches:

ParameterGTPFree-Radical Polymerization
Dispersity (Ð)1.1–1.31.5–2.5
Conversion (%)>9570–85
Functional Group Retention>98%80–90%

Sol-Gel Co-Polycondensation with Tetraethyl Orthosilicate

Co-condensation of 3-(trimethoxysilyl)propyl acrylate with tetraethyl orthosilicate (TEOS) creates hybrid organic-inorganic networks. A representative formulation contains:

  • 50 mol% 3-(trimethoxysilyl)propyl acrylate
  • 50 mol% TEOS
  • Acidic catalyst (HCl, pH 2.5–3.0)

Hydrolysis occurs at 25°C for 24 hours, followed by polycondensation at 90°C. The resulting materials exhibit dual-phase morphology, with silica domains (2–5 nm) dispersed in the polymer matrix. Mechanical properties correlate with TEOS content:

TEOS (mol%)Hardness (GPa)Pore Volume (cm³/g)
00.120.05
300.500.12
501.200.18

FT-IR analysis confirms Si–O–Si network formation at 1080 cm⁻¹, while acrylate C=O stretches remain intact at 1720 cm⁻¹.

Reactive Extrusion Techniques for Bulk Production

Reactive extrusion enables continuous production of 3-(trimethoxysilyl)propyl acrylate-grafted polymers. In a twin-screw extruder, silane grafting occurs via free-radical mechanisms using peroxides like dicumyl peroxide (DCP). Key parameters include:

  • Barrel temperatures: 160–180°C
  • Screw speed: 100–200 rpm
  • Residence time: 1.5–2.5 minutes

Optimized conditions achieve grafting efficiencies >90% with minimal homopolymerization (<5%). Post-extrusion, moisture crosslinking at 80°C for 24 hours increases gel content to 55–70%.

Influence of Catalysts on Reaction Kinetics

Dibutyltin dilaurate (DBTL) accelerates both condensation and crosslinking reactions. At 0.5 wt% loading, DBTL reduces the gelation time of 3-(trimethoxysilyl)propyl acrylate/TEOS systems from 8 hours to 45 minutes. The catalytic activity follows the order:
DBTL > zinc octoate > titanium isopropoxide

Kinetic studies reveal an Arrhenius-type temperature dependence, with DBTL lowering activation energy from 68 kJ/mol (uncatalyzed) to 42 kJ/mol. Over-catalyzation (>1.0 wt%) causes premature phase separation in hybrid systems, reducing tensile strength by 30–40%.

The spectroscopic characterization of 3-(Trimethoxysilyl)propyl acrylate and its hydrolysis intermediates provides critical insights into the molecular transformations occurring during the sol-gel process. The compound, with molecular formula C₉H₁₈O₅Si and molecular weight 234.32 g/mol, exhibits distinctive spectroscopic signatures that evolve as hydrolysis proceeds [2].

Fourier Transform Infrared Spectroscopy Analysis

Fourier Transform Infrared spectroscopy serves as a fundamental tool for monitoring the hydrolysis progression of 3-(Trimethoxysilyl)propyl acrylate. The pristine compound displays characteristic absorption bands that undergo systematic changes upon exposure to moisture [3]. The carbonyl stretch of the acrylate ester group appears prominently at approximately 1866.92 cm⁻¹, representing the asymmetric stretch of the C=O bond [3]. The vinyl C=C stretch manifests at 1641.23 cm⁻¹, confirming the presence of the polymerizable acrylate functionality [3].

The silicon-oxygen-methyl bending vibration occurs at 1207.02 cm⁻¹, while the symmetric C-O-C stretch is observed at 1076.54 cm⁻¹ [3]. The asymmetric Si-CH₂ stretch appears at 838.99 cm⁻¹, providing evidence of the propyl linker between the silicon center and the acrylate group [3]. During hydrolysis, the emergence of broad absorption bands in the 3500-3300 cm⁻¹ region indicates the formation of silanol (Si-OH) groups and the presence of molecular water [18].

Functional GroupWavenumber (cm⁻¹)Assignment
C=O asymmetric stretch1866.92Acrylate ester carbonyl
C=C stretch1641.23Vinyl double bond
Si-O-CH₃ bending1207.02Methoxy group
C-O-C symmetric stretch1076.54Ether linkage
Si-CH₂ asymmetric stretch838.99Propyl linker

Nuclear Magnetic Resonance Characterization

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 3-(Trimethoxysilyl)propyl acrylate and its hydrolysis products. ²⁹Si Nuclear Magnetic Resonance employs distortionless enhancement by polarization transfer techniques to identify polymerization products under conditions that minimize signal loss [14]. The B3LYP density functional method with 6-31G basis set accurately predicts ²⁹Si-¹H scalar coupling constants for organoalkoxysilanes and siloxanes [14].

The hydrolysis intermediates exhibit characteristic Q^n structural units, where n represents the number of bridging oxygen bonds formed by SiO₄ tetrahedral units [27]. Q⁴ structures indicate fully condensed siloxane networks, while Q³ and Q² structures confirm incomplete condensation reactions [27]. The progression from T⁰ (non-hydrolyzed trimethoxysilyl) through T¹, T², and T³ species reflects the sequential replacement of methoxy groups with hydroxyl groups and subsequent condensation to form siloxane bonds [14].

Raman Spectroscopic Investigation

Raman spectroscopy complements infrared analysis by providing information on molecular vibrations through inelastic light scattering. The technique proves particularly valuable for monitoring structural changes in the silicon-oxygen framework and the organic acrylate portion during hydrolysis [7]. The siloxane network formation can be tracked through characteristic Si-O-Si stretching modes, while the preservation of the acrylate functionality is confirmed by the persistence of C=C and C=O vibrational modes [7].

X-Ray Diffraction Studies of Hybrid Network Crystallinity

X-ray diffraction analysis reveals the crystalline structure evolution of 3-(Trimethoxysilyl)propyl acrylate-based hybrid networks during polymerization and cross-linking processes. The technique provides essential information about the degree of crystallinity and the formation of ordered phases within the organic-inorganic hybrid materials [27].

Crystalline Phase Development

The pristine 3-(Trimethoxysilyl)propyl acrylate exhibits minimal crystalline character due to its liquid state at room temperature [4]. However, upon hydrolysis and condensation, the formation of siloxane networks introduces varying degrees of structural order [27]. Wide-angle X-ray diffraction patterns reveal the presence of both amorphous and semi-crystalline regions within the hybrid network [27].

The degree of crystallinity significantly influences the physical, mechanical, and biological properties of the resulting hybrid materials [27]. Crystalline phases typically manifest as sharp diffraction peaks superimposed on broad amorphous halos characteristic of the siloxane network [27]. The intensity and position of these peaks provide quantitative information about the crystalline fraction and the specific crystalline phases present [27].

Hybrid Network Structure Analysis

X-ray diffraction studies of hybrid networks formed from 3-(Trimethoxysilyl)propyl acrylate reveal the complex interplay between organic and inorganic components. The siloxane framework exhibits characteristic diffraction features associated with Si-O-Si bond networks, while the organic acrylate segments contribute to both crystalline and amorphous regions [27]. The analysis of diffraction patterns allows for the determination of d-spacings, which correlate with the molecular packing and intermolecular interactions within the hybrid structure [27].

Crystalline Phased-spacing (Å)Relative IntensityStructural Assignment
Siloxane network4.2-4.8HighSi-O-Si framework
Organic lamellae12.5-15.2MediumAcrylate chain packing
Mixed phase8.1-9.3LowOrganic-inorganic interface

Atomic Force Microscopy of Surface Morphological Evolution

Atomic Force Microscopy provides nanoscale resolution imaging of surface morphological changes occurring during the formation and curing of 3-(Trimethoxysilyl)propyl acrylate-based hybrid materials. The technique measures atomic interactions between a well-defined tip and the surface, enabling visualization of topographical features with sub-nanometer resolution [16].

Surface Topography Analysis

Atomic Force Microscopy reveals the progressive evolution of surface morphology as 3-(Trimethoxysilyl)propyl acrylate undergoes hydrolysis, condensation, and polymerization reactions. Initial surface features reflect the molecular-scale organization of the pristine compound, while subsequent morphological changes indicate the formation of increasingly complex network structures [16]. The cantilever deflection measurements provide quantitative information about surface roughness, domain sizes, and the spatial distribution of different phases within the hybrid material [16].

Two-dimensional and three-dimensional imaging capabilities allow for comprehensive characterization of surface features ranging from individual molecular domains to larger-scale phase-separated regions [16]. Line scan analysis reveals height profiles that quantify surface roughness parameters, while areal evaluation provides statistical measures of surface texture [16]. The technique can also detect chemical, electrical, and magnetic differences across the surface, providing additional insights into the heterogeneous nature of the hybrid material [16].

Morphological Evolution During Curing

The curing process of 3-(Trimethoxysilyl)propyl acrylate-based systems involves multiple competing reactions, including siloxane condensation and acrylate polymerization. Atomic Force Microscopy monitoring throughout the curing process reveals the temporal evolution of surface morphology [16]. Initial stages typically show relatively smooth surfaces with minimal topographical variation, reflecting the liquid-like nature of the uncured material [16].

As hydrolysis proceeds, the formation of silanol intermediates leads to increased surface roughness and the emergence of nanoscale features corresponding to condensed siloxane domains [16]. Continued curing results in the development of more complex morphologies, including phase-separated regions where organic and inorganic components exhibit different mechanical properties [16]. The final cured state displays a characteristic morphology that reflects the balance between organic and inorganic network formation [16].

Molecular Weight Distribution via Gel Permeation Chromatography

Gel Permeation Chromatography analysis of 3-(Trimethoxysilyl)propyl acrylate-based systems presents unique challenges due to the insoluble nature of cross-linked networks formed during polymerization. However, the technique provides valuable information about molecular weight distributions of soluble fractions and oligomeric species formed during the early stages of network development [25].

Soluble Fraction Analysis

The characterization of polymer networks through Gel Permeation Chromatography requires specialized approaches to handle the insolubility of cross-linked materials [25]. For 3-(Trimethoxysilyl)propyl acrylate systems, the analysis focuses on the sol fraction, which consists of uncross-linked oligomers and linear polymer chains that remain soluble in appropriate solvents [25]. The molecular weight distribution of this soluble fraction provides insights into the polymerization kinetics and the extent of cross-linking reactions [25].

Gel Permeation Chromatography separation is based on molecular size, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) [25]. These parameters characterize the breadth of the molecular weight distribution and provide information about the polymerization mechanism [25]. For hybrid systems containing both siloxane and acrylate functionalities, the molecular weight distribution reflects the complex interplay between different polymerization pathways [25].

Sample ConditionMn (g/mol)Mw (g/mol)PDISol Fraction (%)
Initial oligomers850-12001400-21001.6-1.8100
Partial cure2200-35004800-72002.1-2.475-85
Advanced cure5500-820015000-220002.7-3.135-50

Network Formation Kinetics

The evolution of molecular weight distributions during the polymerization of 3-(Trimethoxysilyl)propyl acrylate provides information about network formation kinetics [25]. Early stages of polymerization show relatively narrow molecular weight distributions characteristic of step-growth polymerization mechanisms [25]. As cross-linking progresses, the distributions broaden significantly, and the gel fraction increases at the expense of the soluble fraction [25].

The gel point, defined as the critical conversion at which an infinite network first forms, can be estimated from the molecular weight evolution measured by Gel Permeation Chromatography [25]. Beyond the gel point, the molecular weight of the sol fraction may initially increase due to continued polymerization, followed by a decrease as low molecular weight species become incorporated into the growing network [25]. This behavior is characteristic of cross-linking systems and provides valuable information about the network formation mechanism [25].

Computational Modeling of Siloxane-Acrylate Conformational Dynamics

Computational modeling approaches provide molecular-level insights into the conformational dynamics and structural evolution of 3-(Trimethoxysilyl)propyl acrylate during hydrolysis, condensation, and polymerization processes. Advanced quantum mechanical and molecular dynamics methods enable detailed investigation of reaction mechanisms and structural transformations [19] [20].

Quantum Chemical Calculations

Density Functional Theory calculations using the B3LYP exchange-correlation functional with appropriate basis sets provide accurate predictions of molecular geometries, vibrational frequencies, and thermodynamic properties of 3-(Trimethoxysilyl)propyl acrylate and its derivatives [21]. The optimization of molecular structures reveals preferred conformations and identifies low-energy pathways for hydrolysis and condensation reactions [21]. Natural bond orbital analysis investigates conjugate interactions and charge transfer processes within the molecular system [21].

Frontier molecular orbital analysis calculates the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing insights into the electronic properties and reactivity of the compound [21]. The molecular electrostatic potential surfaces reveal regions of electrophilic and nucleophilic character, guiding predictions of intermolecular interactions and reaction sites [21]. These quantum chemical insights complement experimental observations and provide fundamental understanding of the molecular behavior [21].

Molecular Dynamics Simulations

Molecular dynamics simulations model the time-dependent behavior of 3-(Trimethoxysilyl)propyl acrylate systems at the atomic level [19] [20]. The AMBER potential with specialized organosilicon parameters accurately describes the bonding interactions and non-bonded forces within the hybrid system [20]. Canonical Monte Carlo simulations sample different conformational states and bonding topologies to identify thermodynamically favorable structures [20].

The polysiloxane bonding network formation involves both anchoring bonds (molecule-substrate interactions) and cross-linking bonds (molecule-molecule Si-O-Si bonds) [20]. Molecular dynamics results demonstrate that the ratio of anchoring bonds to cross-linking bonds depends on the total Si-O-Si bond density, with anchoring bonds typically dominating [20]. The Si-O-Si bond density significantly affects the lateral ordering of silane molecules, with increased bond density leading to molecular packing disorder [20].

Simulation ParameterValue RangePhysical Significance
Si-O-Si bond density2.5-4.8 bonds/nm²Network connectivity
Anchoring bond ratio0.6-0.8Substrate adhesion
Molecular tilt angle15-35°Surface organization
Diffusion coefficient10⁻⁹-10⁻⁷ cm²/sMolecular mobility

Conformational Analysis

The flexible propyl linker between the silicon center and the acrylate group allows for multiple conformational states in 3-(Trimethoxysilyl)propyl acrylate [11] [19]. Computational analysis reveals preferred conformations that minimize steric interactions while maintaining favorable electronic interactions [11]. The rotational barriers around C-C and Si-C bonds influence the molecular dynamics and the accessibility of different reaction sites [11].

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4369-14-6

Wikipedia

(3-Acryloxypropyl)trimethoxysilane

General Manufacturing Information

2-Propenoic acid, 3-(trimethoxysilyl)propyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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